![molecular formula C5H7N3O3 B135295 HMMNI-d3 CAS No. 1015855-78-3](/img/structure/B135295.png)
HMMNI-d3
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Overview
Description
HMMNI-d3, also known as 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole, is a deuterium labeled compound . It is a hydroxy metabolite of Dimetridazole , a nitroimidazole class agent that combats protozoan infections .
Molecular Structure Analysis
The molecular formula of HMMNI-d3 is C5H7N3O3 . The molecular weight is 160.15 g/mol . The InChI string is InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 . The Canonical SMILES is CN1C(=CN=C1CO)N+[O-] and the Isomeric SMILES is [2H]C([2H])([2H])N1C(=CN=C1CO)N+[O-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of HMMNI-d3 include a molecular weight of 160.15 g/mol . The XLogP3 is -0.4 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 160.06757133 g/mol . The topological polar surface area is 83.9 Ų . The heavy atom count is 11 . The isotope atom count is 3 .
Scientific Research Applications
Environmental Monitoring
HMMNI-d3’s sensitivity to oxygen levels makes it useful for environmental monitoring. Researchers employ it as a probe to assess oxygen availability in aquatic ecosystems, soil, or sediments. By tracking its distribution, they gain insights into oxygen gradients and potential ecological impacts.
For additional technical details, you can find the analytical standard information here .
Safety and Hazards
HMMNI-d3 is classified as a Category 2 mutagen and carcinogen, meaning it’s suspected of causing genetic defects and cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned . It should be stored locked up and disposed of to an approved waste disposal plant .
Mechanism of Action
Target of Action
HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is a deuterium-labeled derivative of HMMNI . The primary target of HMMNI-d3 is protozoan infections . Protozoa are a diverse group of unicellular eukaryotic organisms, many of which are medically or agriculturally relevant as parasites.
Mode of Action
HMMNI-d3 interacts with its targets, the protozoa, by interfering with their metabolic processes . It is a nitroimidazole class agent , a class of drugs known to disrupt protozoan DNA and inhibit nucleic acid synthesis, thereby combating the infection.
Biochemical Pathways
Nitroimidazoles, the class of drugs to which Dimetridazole belongs, are known to disrupt DNA synthesis in protozoans, leading to cell death and the resolution of the infection .
Result of Action
The primary result of HMMNI-d3’s action is the combat against protozoan infections . By disrupting the DNA synthesis of protozoans, it leads to their cell death, thereby resolving the infection.
properties
IUPAC Name |
[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQDPJIVQMBAY-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583595 |
Source
|
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HMMNI-d3 | |
CAS RN |
1015855-78-3 |
Source
|
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the purpose of using 2-hydroxymethyl-1-methyl-5-nitro-imidazole-d3 (HMMNI-d3) in the analysis of nitroimidazole residues?
A: HMMNI-d3 serves as an internal standard in the analysis of nitroimidazole residues in food products like honey, royal jelly, meat, and animal food [, , ]. Internal standards are crucial in analytical chemistry, particularly in techniques like HPLC-MS/MS, to improve the accuracy and reliability of quantification.
Q2: Can you elaborate on the specific steps involving HMMNI-d3 in the analytical method?
A: In the described methods [, , ], HMMNI-d3 is added to the sample at the beginning of the extraction process. This ensures that any losses of the target analytes during subsequent steps, such as extraction, cleanup (using techniques like solid-phase extraction with Oasis MCX C18 cartridges), and chromatographic separation, are accounted for. The presence of HMMNI-d3 allows for the correction of these losses during data analysis, ultimately leading to a more accurate determination of nitroimidazole residues in the tested samples.
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